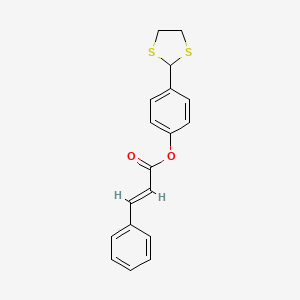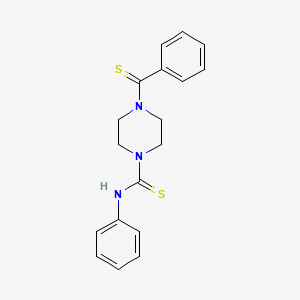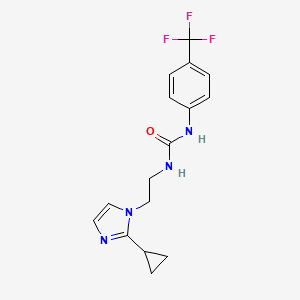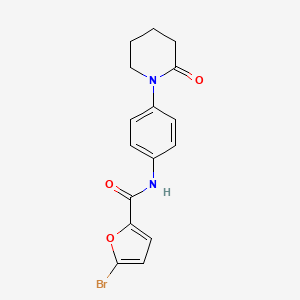
4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate is a chemical that features a 1,3-dithiolan ring, which is a five-membered sulfur-containing heterocycle, attached to a phenyl group. This structure is of interest due to its potential reactivity and the presence of sulfur, which can lead to various chemical transformations and applications in coordination chemistry.
Synthesis Analysis
The synthesis of related sulfur-containing ligands has been explored in the literature. For instance, the sensitized photooxidation of 4-phenyl-1,2-dithiolane leads to the formation of 4-phenyl-1,2-dithiolane-1-oxide and 4-phenyl-1,2-dithiolane-2-dioxide when reacted with singlet oxygen. The chemical oxidation using H2O2/HOAc yields 4-phenyl-1,2-dithiolane-1-oxide with high diastereoselectivity . These findings suggest that the synthesis of sulfur-containing compounds can be achieved through both photooxidation and chemical oxidation methods.
Molecular Structure Analysis
The molecular structure of sulfur-containing ligands like those derived from 4-phenyl-1,2-dithiolane is characterized by the presence of sulfur atoms which can significantly influence the reactivity and stability of the compounds. The cyclic thiosulfinate structure, for example, is a stable five-membered ring that can participate in coordination chemistry .
Chemical Reactions Analysis
The reactivity of these sulfur-containing ligands is highlighted by their ability to undergo oxidative addition. For example, the oxidative addition of 4-phenyl-1,2-dithiolane to platinum(0) compounds leads to the formation of 3-phenyl-propane dithiolato complexes. These complexes can further react to form bimetallic and monometallic species containing the 3-sulfido-1-(2-phenyl)-propanesulfenato ligand . This demonstrates the versatility of sulfur-containing ligands in forming various metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their molecular structure and the presence of sulfur. The spectroscopic data of the compounds provide insights into their properties and the nature of the sulfur-containing ligands. The diastereoselectivity observed in the oxidation reactions also indicates the potential for these compounds to exhibit chirality, which can be an important factor in their physical properties .
科学的研究の応用
Organic Synthesis and Polymer Science
The synthesis of electroactive polymers through oxidative polycondensation reactions in aqueous alkaline medium using compounds related to "4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate" has been explored. These polymers exhibit unique electrical and fluorescence properties, making them suitable for applications in organic electronics and sensing technologies (Kaya & Aydın, 2012).
Catalysis
Research into catalysts for chemical transformations, such as copper(I)-catalyzed tandem transformations for the synthesis of 2-(phenylthio)phenols, demonstrates the utility of similar compounds in facilitating complex chemical reactions (Xu, Wan, Mao, & Pan, 2010). These methodologies could potentially be adapted for the synthesis and application of "this compound" in catalysis.
Corrosion Inhibition
Compounds with structural features similar to "this compound" have been studied for their corrosion inhibition properties. For example, yttrium 3-(4-nitrophenyl)-2-propenoate has shown potential as an effective corrosion inhibitor for copper alloy in chloride solutions, suggesting that related compounds could also serve as protective agents in metal preservation (Nam, Thang, Hoai, & Hiển, 2016).
Photoluminescence and Electrochemical Properties
Studies on azo-azomethine ligands and their metal complexes reveal insights into the spectral, thermal, electrochemical, and photoluminescence properties of these compounds. Such research underscores the potential of "this compound" in the development of novel materials with desirable optical and electrical properties (Eren et al., 2015).
Materials Science
The exploration of sulfide polymers as cathode materials in rechargeable lithium batteries highlights the importance of dithiolane derivatives in energy storage technologies. Such research indicates the potential of "this compound" in the development of advanced materials for energy applications (Zhang et al., 2007).
作用機序
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, the compound might interact with biological macromolecules through non-covalent interactions or possibly through covalent bonding if the dithiolane ring undergoes reaction .
Safety and Hazards
特性
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2S2/c19-17(11-6-14-4-2-1-3-5-14)20-16-9-7-15(8-10-16)18-21-12-13-22-18/h1-11,18H,12-13H2/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJPZEVWVIVLRI-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2545433.png)
![3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide](/img/structure/B2545434.png)


![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2545439.png)
![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate](/img/structure/B2545443.png)


![Ethyl 4-[[2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2545450.png)

![2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2545452.png)

![3-{[2-(4-Fluorophenyl)pyrrolidin-1-yl]carbonyl}-5-isopropylisoxazole](/img/structure/B2545455.png)